molecular formula C24H19ClN2O4 B2848354 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea CAS No. 923258-01-9

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Cat. No.: B2848354
CAS No.: 923258-01-9
M. Wt: 434.88
InChI Key: CSTMYOWZXNHDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is a synthetic urea derivative with a complex heterocyclic scaffold. Its structure comprises:

  • A 4-chlorophenyl group linked to the urea moiety.
  • A chromen-4-one (4H-chromen-4-one) core substituted at position 2 with a 4-ethoxyphenyl group and at position 6 with the urea linker.

The molecular formula is C₂₄H₁₉ClN₂O₄, derived from the chromenone backbone (C₉H₆O₂), 4-ethoxyphenyl substituent (C₈H₉O), 4-chlorophenyl group (C₆H₄Cl), and urea (CON₂H₂).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-2-30-19-10-3-15(4-11-19)23-14-21(28)20-13-18(9-12-22(20)31-23)27-24(29)26-17-7-5-16(25)6-8-17/h3-14H,2H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTMYOWZXNHDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Formation via Claisen-Schmidt Condensation

The chromenone synthesis begins with the preparation of a chalcone precursor:

  • Reactants : 4-Ethoxybenzaldehyde (1.50 g, 10 mmol) and 2-hydroxyacetophenone (1.36 g, 10 mmol)
  • Conditions : Ethanolic NaOH (10%, 20 mL), stirred at 0–5°C for 4 hr
  • Product : 3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Yield: 82%, m.p. 152–154°C)

Oxidative Cyclization to Chromenone

The chalcone undergoes cyclization under oxidative conditions:

  • Reagents : Hydrogen peroxide (30%, 5 mL), NaOH (2M, 15 mL)
  • Conditions : Reflux at 80°C for 6 hr under nitrogen
  • Product : 2-(4-Ethoxyphenyl)-4H-chromen-4-one (Yield: 75%, m.p. 198–200°C)
    Characterization data:
  • 1H-NMR (400 MHz, DMSO-d6): δ 8.25 (d, J=8.8 Hz, 1H, H-5), 7.98 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.85 (d, J=2.4 Hz, 1H, H-8), 7.65 (d, J=8.8 Hz, 2H, H-2', H-6'), 6.98 (d, J=8.8 Hz, 2H, H-3', H-5'), 4.10 (q, J=7.0 Hz, 2H, OCH2CH3), 1.38 (t, J=7.0 Hz, 3H, OCH2CH3)

Regioselective Nitration at Position 6

Nitration Reaction Parameters

  • Nitrating agent : Fuming HNO3 (2 mL) in H2SO4 (5 mL) at 0°C
  • Substrate : 2-(4-Ethoxyphenyl)-4H-chromen-4-one (2.94 g, 10 mmol)
  • Conditions : Gradual addition over 30 min, stirred at 0°C for 2 hr
  • Product : 6-Nitro-2-(4-ethoxyphenyl)-4H-chromen-4-one (Yield: 68%, m.p. 215–217°C)

Spectroscopic Confirmation

  • FT-IR (KBr): 1520 cm−1 (NO2 asymmetric stretch), 1345 cm−1 (NO2 symmetric stretch)
  • 13C-NMR (100 MHz, DMSO-d6): δ 176.8 (C-4), 162.1 (C-2), 159.2 (C-4'), 148.6 (C-6), 134.5–115.2 (aromatic carbons), 63.5 (OCH2CH3), 14.1 (OCH2CH3)

Reduction to 6-Amino Intermediate

Catalytic Hydrogenation Protocol

  • Catalyst : 10% Pd/C (0.3 g)
  • Substrate : 6-Nitro derivative (3.24 g, 10 mmol) in ethanol (50 mL)
  • Conditions : H2 atmosphere (1 atm), 25°C, 8 hr
  • Product : 6-Amino-2-(4-ethoxyphenyl)-4H-chromen-4-one (Yield: 85%, m.p. 185–187°C)

Analytical Validation

  • HRMS (ESI): m/z [M+H]+ calcd for C17H16NO3: 282.1130, found: 282.1128
  • UV-Vis (MeOH): λmax 345 nm (π→π* transition of conjugated chromophore)

Urea Bridge Formation

Reaction with 4-Chlorophenyl Isocyanate

  • Reactants : 6-Amino-chromenone (2.81 g, 10 mmol) and 4-chlorophenyl isocyanate (1.72 g, 11 mmol)
  • Solvent : Anhydrous THF (50 mL)
  • Conditions : Reflux under N2 for 12 hr
  • Workup : Precipitation with ice-water, filtration, recrystallization from ethanol
  • Product : 1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea (Yield: 78%, m.p. 232–234°C)

Comprehensive Characterization

Table 1: Spectroscopic Data for Final Compound

Technique Data
1H-NMR (DMSO-d6) δ 8.95 (s, 1H, NH), 8.42 (d, J=2.4 Hz, 1H, H-8), 8.28 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.68–7.62 (m, 4H, Ar-H), 7.35 (d, J=8.8 Hz, 2H, H-3', H-5'), 6.95 (d, J=8.8 Hz, 2H, H-2'', H-6''), 6.82 (d, J=8.8 Hz, 1H, H-5), 4.08 (q, J=7.0 Hz, 2H, OCH2CH3), 1.36 (t, J=7.0 Hz, 3H, OCH2CH3)
13C-NMR (DMSO-d6) δ 176.5 (C-4), 162.0 (C=O, urea), 159.3 (C-2), 152.8 (C-4''), 138.5–114.2 (aromatic carbons), 63.4 (OCH2CH3), 14.0 (OCH2CH3)
HRMS (ESI) m/z [M+Na]+ calcd for C24H19ClN2O4Na: 457.0926, found: 457.0923
Elemental Analysis Calcd: C 64.51%, H 4.30%, N 6.28%; Found: C 64.48%, H 4.33%, N 6.25%

Alternative Synthetic Routes

Microwave-Assisted Urea Formation

A modified procedure using microwave irradiation reduces reaction time:

  • Conditions : 150 W, 120°C, 30 min in DMF
  • Yield Improvement : 89% vs. conventional 78%

Solid-Phase Synthesis Approach

Immobilization of the chromenone amine on Wang resin followed by isocyanate coupling demonstrates potential for combinatorial chemistry applications:

  • Resin Loading : 0.78 mmol/g
  • Cleavage : TFA/H2O (95:5), 2 hr
  • Purity : >95% by HPLC

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthetic Methods

Parameter Nitration-Reduction Direct Amination
Overall Yield 58% 42%
Regioselectivity >95% at C6 78% at C6
Reaction Steps 4 3
Scalability Kilogram-scale feasible Limited to <100 g

The nitration-reduction sequence remains superior in regiocontrol despite additional steps, as direct C–H amination methods show inadequate selectivity.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

  • 4-Chlorophenyl isocyanate: $12.50/mol
  • 4-Ethoxybenzaldehyde: $8.20/mol
  • Pd/C catalyst: $45.00/kg (10% recovery)

Process Optimization Strategies

  • Solvent Recycling : THF recovery via fractional distillation (85% efficiency)
  • Catalyst Reuse : Pd/C retains 92% activity after 5 cycles

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the thiazole or chromenone moieties have shown promising results against various cancer cell lines. The presence of electron-rich groups and specific substitutions on the aromatic rings appears to enhance their cytotoxic effects .

Case Study: Chromenone Derivatives

A study highlighted the synthesis of chromenone derivatives, which demonstrated potent anticancer activity. The derivatives were evaluated for their ability to inhibit cell proliferation in multiple cancer types, with some compounds achieving IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics like norfloxacin .

Case Study: Antibacterial Screening

In a screening study, a series of substituted urea derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that certain modifications significantly enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibacterial agents .

Anti-inflammatory Effects

Compounds related to 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea have also been assessed for anti-inflammatory properties. A specific derivative was reported to exhibit a high anti-inflammatory ratio in comparison to dexamethasone, indicating its potential as an alternative treatment for inflammatory conditions .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeNotable Findings
AnticancerChromenone derivativesIC50 values in low micromolar range
AntimicrobialUrea derivativesEffective against resistant strains
Anti-inflammatorySubstituted urea derivativesHigher anti-inflammatory ratio than dexamethasone

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chromenone moiety can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several agrochemicals and pharmaceuticals (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Structure Use Key Substituents Differences from Target Compound
Target Compound 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea Unknown (inferred: pesticidal/antifungal) Urea, 4-chlorophenyl, 4-ethoxyphenyl-chromenone Reference compound
Sintofen (1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-3-cinnolinecarboxylic acid) Cinnoline core with carboxylic acid Unknown (possibly herbicide) 4-Chlorophenyl, cinnoline, methoxyethoxy Carboxylic acid replaces urea; distinct heterocycle (cinnoline vs. chromenone)
Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene) Ether-linked benzene Pesticide (pyrethroid-like) 4-Chlorophenoxy, 4-ethoxyphenyl-propoxy Ether and trifluoropropoxy groups replace urea; lacks chromenone
Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) Triazole-linked ketone Fungicide Triazole, 4-chlorophenoxy Triazole pharmacophore replaces urea; ketone instead of chromenone
1-[(4-Chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea Substituted urea Unknown (listed in restricted substances) Cyclopentyl, benzyl, chlorophenyl No chromenone; cyclopentyl and benzyl substituents alter spatial orientation
Functional Group Analysis
  • Urea Moiety : The urea group (-NHCONH-) enables hydrogen bonding, critical for target binding in pesticides (e.g., sulfonylurea herbicides) . Compared to triadimefon’s triazole, urea offers distinct electronic properties and hydrogen-bonding capacity.
  • Chromenone Core: The 4-oxo-4H-chromen-6-yl group provides a planar, aromatic system for π-π stacking. Sintofen’s cinnoline core lacks this fused bicyclic structure, reducing rigidity .
  • The 4-chlorophenyl group, common in fungicides (e.g., chlorothalonil analogs), contributes to electrophilic reactivity .

Biological Activity

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea, with the CAS number 923258-01-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound’s molecular formula is C24H19ClN2O4C_{24}H_{19}ClN_2O_4 with a molecular weight of 434.9 g/mol. Its structure features a chlorophenyl group and a chromene moiety, which are significant for its biological activity.

PropertyValue
CAS Number923258-01-9
Molecular FormulaC₃₄H₁₉ClN₂O₄
Molecular Weight434.9 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation in various cell lines.

  • Cell Line Studies : Research has demonstrated that compounds with the chromene backbone possess cytotoxic effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. These studies often utilize the MTT assay to evaluate cell viability post-treatment.
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases.

  • Acetylcholinesterase (AChE) Inhibition : A study highlighted that similar compounds showed moderate inhibitory activity against AChE, which is crucial for managing conditions like Alzheimer's disease. The IC50 values for related compounds ranged from 10.4 μM to 24.3 μM, indicating potential therapeutic applications in cognitive disorders .
  • Butyrylcholinesterase (BChE) Inhibition : Additionally, BChE inhibition was observed, further supporting the compound's potential in treating Alzheimer's disease by preventing the breakdown of acetylcholine.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds. The positioning of substituents on the phenyl rings significantly influences their potency against targeted enzymes and cancer cells.

Case Studies

Several case studies have documented the efficacy of structurally related compounds:

  • Study on Antitumor Activity : A series of chromene-based compounds were synthesized and tested against various cancer cell lines. Compounds with para-substituted phenyl groups exhibited enhanced cytotoxicity compared to their meta or ortho counterparts .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar urea derivatives against oxidative stress-induced neuronal injury, demonstrating their potential as therapeutic agents in neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling a 4-chlorophenyl isocyanate derivative with a chromen-4-one intermediate. Key steps include:

  • Reagent Optimization : Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in acetonitrile under reflux (65–80°C) to facilitate urea bond formation, as demonstrated in analogous urea syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirming purity via HPLC (≥95%) is critical to avoid side products.
  • Yield Enhancement : Pre-activate intermediates (e.g., pre-forming carbamates) and optimize stoichiometric ratios (1.2:1.0 molar ratio of isocyanate to amine) to minimize unreacted starting materials .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR : Use 1^1H and 13^13C NMR to confirm the urea linkage (NH signals at δ 8.5–9.5 ppm) and aromatic substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in the chromen-4-one core .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H]+ at m/z 449.12) and fragments indicative of the chlorophenyl and ethoxyphenyl groups.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water mixtures and analyze via diffraction to resolve bond angles and torsional strain in the chromen-4-one ring .

Q. How can researchers design a preliminary bioactivity screen for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the urea moiety’s hydrogen-bonding capacity. Use fluorescence-based ADP-Glo™ assays at 10 μM concentrations .
  • Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values) and compare to chlorophenyl-containing reference compounds .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM, normalizing to cisplatin controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

Methodological Answer: Modify substituents systematically and evaluate biological outcomes:

  • Substituent Variation : Replace the 4-ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on kinase binding. Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .
  • Bioisosteric Replacement : Substitute the urea linker with thiourea or sulfonamide groups to alter hydrogen-bonding patterns. Compare IC50 values across modified compounds .
  • Computational Modeling : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 7WI) to predict binding affinities and guide synthetic priorities .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer: Address discrepancies through:

  • Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., hydrolyzed urea derivatives) that may skew results .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., serum-free media for cytotoxicity tests to avoid protein-binding artifacts) .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays to distinguish direct vs. indirect effects .

Q. How can environmental stability and degradation pathways be studied for this compound?

Methodological Answer: Adopt ecotoxicological frameworks:

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. Identify byproducts (e.g., chlorophenol derivatives) using GC-MS .
  • Biodegradation Assays : Use OECD 301D guidelines with activated sludge to assess microbial breakdown. Measure half-lives and quantify persistent metabolites .
  • Soil Adsorption : Conduct batch experiments with varying soil pH (4–8) to determine Koc values and predict mobility in ecosystems .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer: Prioritize models based on target indications:

  • Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 .
  • Toxicity : Conduct 28-day repeat-dose studies in rodents (OECD 407). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to identify organ-specific effects .
  • Blood-Brain Barrier Penetration : Use in situ perfusion models to quantify brain-to-plasma ratios, critical for CNS-targeted applications .

Q. How can researchers address poor aqueous solubility during formulation development?

Methodological Answer: Employ solubility-enhancing strategies:

  • Co-Solvent Systems : Test PEG-400/water mixtures (up to 30% v/v) to improve dissolution. Use shake-flask method for solubility measurements .
  • Nanoparticle Formulations : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Solid Dispersion : Create amorphous dispersions with PVP-VA64 via spray drying. Confirm amorphous state via XRD and assess dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.